

6-Chloro-8-methyl-5-nitroquinoline: A Predictive Technical and Research Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-8-methyl-5-nitroquinoline

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Abstract

This document provides a comprehensive technical overview of **6-Chloro-8-methyl-5-nitroquinoline**, a substituted quinoline derivative. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogs to predict its chemical properties, potential synthesis routes, and likely biological activities. This predictive analysis is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its potential as a scaffold in medicinal chemistry and drug discovery. The guide includes predicted physicochemical properties, detailed hypothetical synthesis protocols based on established reactions for similar quinolines, and an exploration of potential biological targets and mechanisms of action, drawing parallels with well-characterized molecules such as nitroxoline (5-nitro-8-hydroxyquinoline) and other substituted nitroquinolines.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products. The quinoline scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on the specific, yet sparsely researched molecule, **6-Chloro-8-methyl-5-nitroquinoline**. The presence of a chloro group at the 6-position, a methyl group at the 8-position, and a nitro group at the 5-position suggests a unique electronic and steric profile that could confer interesting biological activities. The chloro and nitro groups are electron-withdrawing, which can influence the molecule's reactivity and ability to participate in biological interactions, while the methyl group is a weak electron-donating group. This combination of substituents makes **6-Chloro-8-methyl-5-nitroquinoline** a compound of interest for further investigation.

Predicted Physicochemical Properties

While experimental data for **6-Chloro-8-methyl-5-nitroquinoline** is not readily available, its properties can be predicted based on data from its structural analogs. The following table summarizes the predicted and known properties of the parent compound and its close relatives.

Property	6-Chloro-8-methyl-5-nitroquinoline (Predicted)	6-Methyl-5-nitroquinoline[1]	6-Chloro-5-nitroquinoline	8-Methyl-5-nitroquinoline
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	C ₁₀ H ₈ N ₂ O ₂	C ₉ H ₅ ClN ₂ O ₂	C ₁₀ H ₈ N ₂ O ₂
Molecular Weight	~222.63 g/mol	188.18 g/mol	208.6 g/mol	188.18 g/mol
Appearance	Likely a crystalline solid	-	-	-
Melting Point	Predicted to be in the range of 150-200 °C	-	-	-
Solubility	Predicted to have low aqueous solubility, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	-	-	-
logP (Predicted)	~2.5 - 3.5	2.4	-	-

Potential Synthesis Routes

The synthesis of **6-Chloro-8-methyl-5-nitroquinoline** can be hypothetically achieved through multi-step reactions starting from commercially available precursors. Below are two plausible synthetic pathways based on established quinoline chemistry.

Pathway 1: Nitration of a Pre-functionalized Quinoline

This pathway involves the synthesis of a 6-chloro-8-methylquinoline intermediate followed by nitration.

Experimental Protocol (Hypothetical):

- **Synthesis of 6-Chloro-8-methylquinoline:** This intermediate can be prepared via a Skraup synthesis, a well-known method for quinoline synthesis. The reaction would involve the condensation of 4-chloro-2-methylaniline with glycerol in the presence of an oxidizing agent (like arsenic pentoxide or nitrobenzene) and sulfuric acid. The reaction is typically heated to initiate the cyclization. Careful temperature control is crucial to prevent runaway reactions.
- **Nitration of 6-Chloro-8-methylquinoline:** The synthesized 6-chloro-8-methylquinoline would then be subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid (a nitrating mixture) would be used. The reaction is typically carried out at low temperatures (0-10 °C) to control the regioselectivity of the nitration. The nitro group is expected to be directed to the 5-position due to the activating effect of the quinoline nitrogen and the directing effects of the existing substituents.
- **Purification:** The final product, **6-Chloro-8-methyl-5-nitroquinoline**, would be isolated by pouring the reaction mixture onto ice, followed by neutralization. The resulting precipitate would be filtered, washed, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Pathway 2: Cyclization of a Pre-functionalized Aniline Derivative

This approach involves the synthesis of a substituted aniline precursor that already contains the required chloro and methyl groups, followed by a cyclization reaction to form the quinoline ring with the nitro group being introduced before or after cyclization.

Experimental Protocol (Hypothetical):

- **Synthesis of a Substituted Aniline:** The starting material would be a suitably substituted aniline derivative.
- **Doebner-von Miller Reaction:** This reaction involves the condensation of an α,β -unsaturated carbonyl compound (which can be generated in situ from glycerol and an acid) with the substituted aniline. This would lead to the formation of the 6-chloro-8-methylquinoline ring.

- Nitration: Similar to Pathway 1, the nitration of the formed quinoline would be carried out using a nitrating mixture to introduce the nitro group at the 5-position.
- Purification: The product would be isolated and purified as described in Pathway 1.

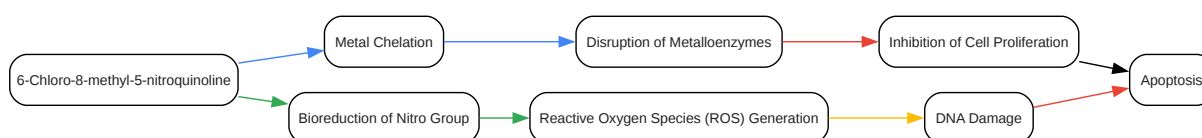
Potential Biological Activities and Mechanisms of Action

The biological profile of **6-Chloro-8-methyl-5-nitroquinoline** can be inferred from the activities of structurally similar compounds, particularly those containing a nitroquinoline core.

Anticancer Activity

Many 5-nitroquinoline derivatives, such as nitroxoline (5-nitro-8-hydroxyquinoline), have demonstrated potent anticancer activity.[2][3] The proposed mechanisms often involve the chelation of essential metal ions like zinc and copper, which are crucial for the function of various enzymes involved in cancer cell proliferation and survival.[2][3] It is plausible that **6-Chloro-8-methyl-5-nitroquinoline** could exhibit similar metal-chelating properties, leading to the disruption of metal homeostasis in cancer cells.

Furthermore, the nitro group can be bio-reduced in the hypoxic environment of tumors to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and DNA damage, ultimately leading to apoptosis.[2]

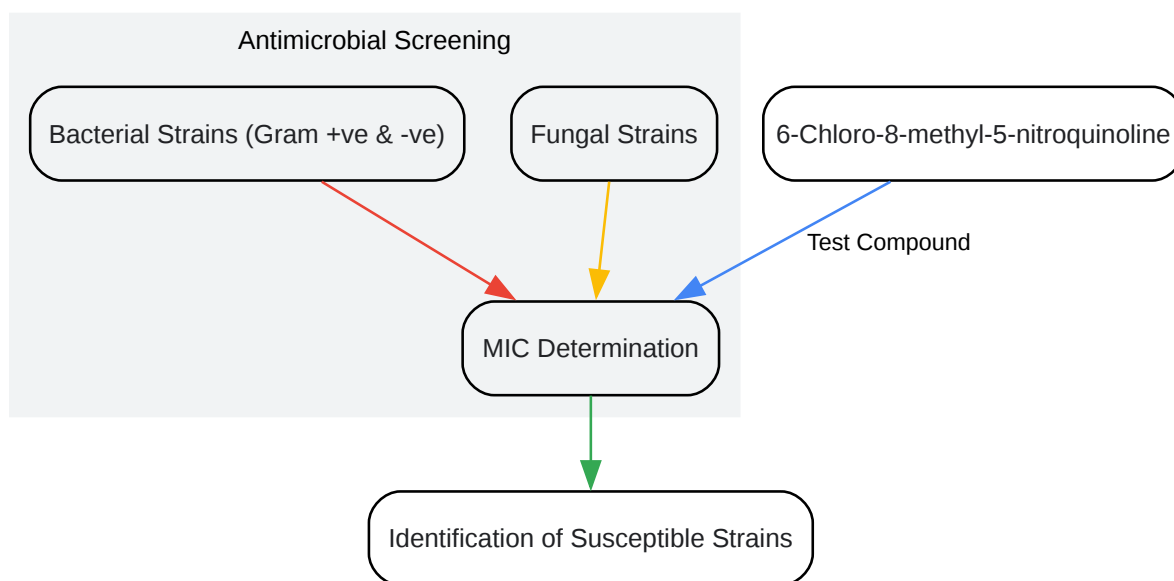


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Caption: Predicted anticancer mechanism of **6-Chloro-8-methyl-5-nitroquinoline**.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. Halogenated quinolines and nitroquinolines have shown broad-spectrum activity against bacteria and fungi.[4][5] 6-Chloro-5-nitroquinoline is known as an intermediate in the synthesis of antibacterial agents.[6] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The presence of the chloro and nitro groups in **6-Chloro-8-methyl-5-nitroquinoline** may enhance its antimicrobial potential.



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Caption: A typical workflow for antimicrobial screening.

Other Potential Activities

Derivatives of 8-hydroxyquinoline have been investigated for a range of other biological activities, including as inhibitors of cystathionine beta-synthase (CBS)[7] and for the treatment of neurodegenerative diseases. While **6-Chloro-8-methyl-5-nitroquinoline** lacks the 8-hydroxyl group, the overall electronic and steric properties of the quinoline ring could still allow it to interact with various biological targets.

Future Research Directions

The lack of direct experimental data on **6-Chloro-8-methyl-5-nitroquinoline** presents a clear opportunity for novel research. Key areas for future investigation include:

- **Chemical Synthesis and Characterization:** The development and optimization of a reliable synthetic route to produce **6-Chloro-8-methyl-5-nitroquinoline** in good yield and purity is the first critical step. Full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential.
- **In Vitro Biological Screening:** The synthesized compound should be screened against a panel of cancer cell lines from different tissues to evaluate its cytotoxic and antiproliferative effects. Similarly, its antimicrobial activity should be tested against a broad range of pathogenic bacteria and fungi.
- **Mechanism of Action Studies:** If promising biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action. This could involve investigating its metal-chelating properties, its ability to induce oxidative stress, and its interaction with specific cellular targets.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis and biological evaluation of a series of analogs of **6-Chloro-8-methyl-5-nitroquinoline** with variations in the substituents at positions 5, 6, and 8 would provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Conclusion

6-Chloro-8-methyl-5-nitroquinoline is a synthetically accessible but underexplored substituted quinoline. Based on the well-documented biological activities of its structural analogs, it holds significant potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a predictive framework to stimulate and guide future research on this promising molecule. The proposed synthesis routes and the discussion of its potential biological activities offer a solid starting point for researchers interested in exploring the therapeutic potential of novel quinoline derivatives.

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- To cite this document: BenchChem. [6-Chloro-8-methyl-5-nitroquinoline: A Predictive Technical and Research Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317075#literature-review-of-6-chloro-8-methyl-5-nitroquinoline]

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